3-methoxy-N-(2-methylpropyl)aniline
Description
3-Methoxy-N-(2-methylpropyl)aniline is a secondary amine featuring a methoxy group (-OMe) at the 3-position of the aniline ring and an isobutyl (2-methylpropyl) group attached to the nitrogen atom. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity. Its structural analogs vary in substituent positions, alkyl chain lengths, and functional groups, leading to distinct physicochemical and biological properties .
Properties
IUPAC Name |
3-methoxy-N-(2-methylpropyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-12-10-5-4-6-11(7-10)13-3/h4-7,9,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFZMKMGDSLQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylpropyl)aniline typically involves the following steps:
Friedel-Crafts Acylation:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated aniline derivatives .
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis:
3-Methoxy-N-(2-methylpropyl)aniline serves as a versatile building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of more complex molecules.
2. Reaction Types:
The compound can be involved in several types of chemical reactions:
- Oxidation: Can be oxidized to form quinone derivatives.
- Reduction: Can be reduced to yield various amine derivatives.
- Substitution Reactions: Engages in electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic ring.
Research indicates that this compound exhibits biological activity that may have implications in drug development and biochemical research.
1. Enzyme Inhibition:
Studies have suggested that this compound may act as an enzyme inhibitor, potentially modulating specific biological pathways. Its structural characteristics allow it to interact with target proteins effectively, which is crucial for understanding its pharmacological properties.
2. Antioxidant Properties:
Preliminary investigations have indicated that this compound may possess antioxidant properties, which could be beneficial in therapeutic applications aimed at combating oxidative stress-related diseases.
Case Studies
1. Pharmacological Research:
A study explored the interactions of this compound with various enzymes, revealing its potential as a modulator for specific biochemical targets. The findings highlighted its ability to influence enzyme activity, suggesting possible therapeutic applications in treating diseases where enzyme modulation is beneficial.
2. Synthesis of Derivatives:
Another research project focused on synthesizing derivatives of this compound for use as potential drug candidates. The derivatives were tested for their biological activity, demonstrating that modifications to the methoxy group and the alkyl substituent could enhance their efficacy against certain biological targets.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomerism: 3-Methoxy vs. 4-Methoxy Derivatives
The position of the methoxy group significantly influences electronic and steric properties:
- 4-Methoxy-N-(2-methylpropyl)aniline hydrochloride (CAS: 1909327-71-4) is a positional isomer with the methoxy group at the 4-position. It exhibits a higher molecular weight (215.72 g/mol ) due to the hydrochloride salt formation, enhancing its crystallinity and stability compared to the free base. This compound is described as a "crystalline solid" with ≥95% purity, highlighting its suitability for pharmaceutical applications .
- 3-Methoxy-N-(2-methylpropyl)aniline , in contrast, lacks the hydrochloride moiety and is likely a liquid or oil at room temperature, based on analogs like 3-methoxy-N-(3-phenylpropyl)aniline (a "yellow oil") .
Table 1: Structural and Physical Properties
Alkyl Chain and Substituent Variations
Alkyl Chain Modifications
- 3-Methoxy-N-(3-phenylpropyl)aniline (3ah): Features a phenylpropyl group instead of isobutyl. Synthesized via N-arylation in toluene with a 66% yield, this compound demonstrates how extended alkyl chains with aromatic groups (e.g., phenyl) increase molecular weight (255.34 g/mol ) and alter solubility .
- N-(3-(Trimethoxysilyl)propyl)aniline (CAS: 3068-76-6): Contains a trimethoxysilyl group, enabling applications in materials science (e.g., surface modification). Its molecular weight (255.39 g/mol ) and silicon-based functionalization distinguish it from purely organic analogs .
Fluorinated Derivatives
Fluorinated analogs, such as N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline (31), exhibit enhanced electronic effects and stability due to fluorine's electronegativity. Synthesized in 59% yield, these compounds are often solids (e.g., "yellow solid") and find use in high-performance materials .
Biological Activity
3-Methoxy-N-(2-methylpropyl)aniline, also known by its CAS number 31084-56-7, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H17NO
- Molecular Weight : 179.26 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been investigated for its ability to inhibit tumor growth in various cancer models.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially affecting metabolic pathways relevant to disease processes.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Interaction with Receptors : The compound likely binds to specific receptors or enzymes, modulating their activity.
- Alteration of Signaling Pathways : By affecting key signaling pathways, it may influence cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published by the American Chemical Society, this compound was tested for its anticancer properties. The results demonstrated significant tumor growth inhibition in a mouse xenograft model of head and neck cancer. The compound showed a dose-dependent response, indicating its potential as a therapeutic agent against certain types of cancer .
Enzyme Interaction Studies
Further investigations into the enzyme inhibition capabilities of this compound revealed that it interacts with specific metabolic enzymes involved in drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs, which is crucial in understanding its therapeutic applications .
Toxicological Profile
The toxicological assessment of this compound is essential for evaluating its safety for potential therapeutic use. According to the NIOSH Occupational Exposure Banding Process, the compound has been evaluated across several health endpoints including carcinogenicity and skin sensitization. Preliminary data suggest low toxicity levels; however, comprehensive studies are required to establish a complete safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
